molecular formula C25H33FN4O2 B1232489 N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide

N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide

Katalognummer: B1232489
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: OKSNXQNJHBOXDU-KPVNRNJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps, including the introduction of the fluorine-18 isotope. The process generally starts with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope through nucleophilic substitution. The final steps involve the coupling of the pyridine ring with the piperazine and cyclohexanecarboxamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyridine ring and the cyclohexanecarboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution typically involves reagents like sodium fluoride, while electrophilic substitution may use reagents such as bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can lead to the formation of quinones, while reduction of the pyridine ring can yield piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of radiolabeling techniques and fluorine chemistry.

    Biology: Employed in the study of biological pathways and receptor binding through PET imaging.

    Medicine: Utilized in the diagnosis and monitoring of various diseases, including cancer and neurological disorders, through PET imaging.

    Industry: Applied in the development of new radiopharmaceuticals and imaging agents.

Wirkmechanismus

The mechanism of action of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide involves its binding to specific molecular targets, such as receptors or enzymes, in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(6-fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure but lacks the fluorine-18 isotope.

    N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the fluorine-18 isotope in N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide makes it unique, as it allows for its use in PET imaging. This radiolabeling enables the compound to be used as a tracer, providing valuable insights into biological processes and disease states.

Eigenschaften

Molekularformel

C25H33FN4O2

Molekulargewicht

439.6 g/mol

IUPAC-Name

N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H33FN4O2/c1-32-22-11-6-5-10-21(22)29-17-14-28(15-18-29)16-19-30(24-13-7-12-23(26)27-24)25(31)20-8-3-2-4-9-20/h5-7,10-13,20H,2-4,8-9,14-19H2,1H3/i26-1

InChI-Schlüssel

OKSNXQNJHBOXDU-KPVNRNJOSA-N

Isomerische SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)[18F])C(=O)C4CCCCC4

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)F)C(=O)C4CCCCC4

Synonyme

(18F)6FPWAY
6FPWAY
N-(2-(1-(4-(2-methoxyphenyl)-piperazinyl)ethyl))-N-(2-(6-fluoropyridinyl))cyclohexanecarboxamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.